An In-depth Technical Guide to the Chemical Properties of 5-amino-2H-1,3-benzodiazol-2-one
An In-depth Technical Guide to the Chemical Properties of 5-amino-2H-1,3-benzodiazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-2H-1,3-benzodiazol-2-one, also known as 5-aminobenzimidazolone, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its core structure serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. Notably, it is a key intermediate in the preparation of potent and selective inhibitors of CD73, a crucial ecto-enzyme involved in cancer immunology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 5-amino-2H-1,3-benzodiazol-2-one, tailored for professionals in the fields of chemical research and drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-amino-2H-1,3-benzodiazol-2-one is fundamental for its application in synthesis and drug design. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | [1] |
| CAS Number | 95-23-8 | [1] |
| Molecular Formula | C₇H₇N₃O | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | White or off-white powder/crystalline powder | [2] |
| Melting Point | >300 °C | [1] |
| Boiling Point | 201.4 °C at 760 mmHg | [1] |
| Density | 1.363 g/cm³ | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
| pKa (Predicted) | 11.80 ± 0.30 | [1] |
| Flash Point | 75.6 °C | [1] |
Synthesis of 5-amino-2H-1,3-benzodiazol-2-one
The most common and efficient method for the synthesis of 5-amino-2H-1,3-benzodiazol-2-one is through the catalytic hydrogenation of its nitro precursor, 5-nitro-2-benzimidazolone. This reaction provides a high yield of the desired product with good purity.
Experimental Protocol: Catalytic Hydrogenation
Materials:
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5-Nitro-2-benzimidazolone
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Palladium on carbon (Pd-C) or Raney Nickel (Raney Ni) catalyst
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Alcohol solvent (e.g., methanol, ethanol)
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Hydrogen gas
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Inert gas (e.g., Nitrogen or Argon)
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Hydrogenation reactor
Procedure:
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In a suitable hydrogenation reactor, charge the vessel with 5-nitro-2-benzimidazolone and the chosen alcohol solvent.
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Add the catalyst (Pd-C or Raney Ni). The catalyst loading is typically 10-15% of the weight of the 5-nitro-2-benzimidazolone.
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Seal the reactor and purge with an inert gas to remove air.
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Pressurize the reactor with hydrogen gas to 1-1.5 MPa.
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Heat the reaction mixture to 60-100 °C and stir for 3-5 hours.
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Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.
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After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
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Purge the reactor with an inert gas.
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Filter the reaction mixture to remove the catalyst.
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The filtrate containing the product can be concentrated under reduced pressure to yield the solid 5-amino-2H-1,3-benzodiazol-2-one. The product can be further purified by recrystallization if necessary.
Caption: Synthesis workflow for 5-amino-2H-1,3-benzodiazol-2-one.
Key Chemical Reactions
The amino group on the benzimidazolone ring is a key functional handle that allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Acylation
The primary amino group of 5-amino-2H-1,3-benzodiazol-2-one can be readily acylated with various acylating agents such as acid chlorides or anhydrides to form the corresponding amides.
Experimental Protocol: Acylation with Acetic Anhydride
Materials:
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5-amino-2H-1,3-benzodiazol-2-one
-
Acetic anhydride
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Pyridine or another suitable base
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A suitable solvent (e.g., Dichloromethane or THF)
Procedure:
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Suspend 5-amino-2H-1,3-benzodiazol-2-one in the chosen solvent.
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Add the base (e.g., pyridine).
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Slowly add acetic anhydride to the mixture at room temperature.
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Stir the reaction mixture until the starting material is consumed (monitor by TLC).
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Upon completion, the reaction mixture can be worked up by adding water to quench the excess acetic anhydride.
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The product, 5-acetamido-2H-1,3-benzodiazol-2-one, can be isolated by filtration and purified by recrystallization.
Diazotization and Sandmeyer-Type Reactions
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.
Experimental Protocol: Diazotization and Subsequent Halogenation (Sandmeyer Reaction)
Materials:
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5-amino-2H-1,3-benzodiazol-2-one
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl) or other strong acid
-
Copper(I) halide (e.g., CuCl, CuBr)
Procedure:
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Dissolve or suspend 5-amino-2H-1,3-benzodiazol-2-one in an aqueous solution of a strong acid (e.g., HCl) at low temperature (0-5 °C).
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.
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In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding hydrohalic acid.
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Slowly add the cold diazonium salt solution to the copper(I) halide solution.
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Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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The product, the corresponding 5-halo-2H-1,3-benzodiazol-2-one, can be isolated by filtration or extraction and purified by chromatography or recrystallization.
Caption: Key reaction pathways of 5-amino-2H-1,3-benzodiazol-2-one.
Role in Drug Development: CD73 Inhibition
5-amino-2H-1,3-benzodiazol-2-one is a critical building block for the synthesis of non-nucleoside inhibitors of CD73. CD73 is an ecto-5'-nucleotidase that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, adenosine acts as an immunosuppressive molecule, promoting tumor growth by inhibiting the function of immune cells. By serving as a scaffold for CD73 inhibitors, 5-amino-2H-1,3-benzodiazol-2-one plays a vital role in the development of novel cancer immunotherapies.
The general workflow for identifying CD73 inhibitors often involves screening a library of compounds derived from scaffolds like 5-amino-2H-1,3-benzodiazol-2-one.
Caption: Workflow for the discovery of CD73 inhibitors.
Conclusion
5-amino-2H-1,3-benzodiazol-2-one is a molecule of considerable importance in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting material for the construction of complex molecules with potential therapeutic applications. As research into cancer immunotherapy and other disease areas continues to expand, the utility of this versatile building block is likely to grow, making a thorough understanding of its chemical properties essential for researchers in the field.
